molecular formula C17H17N3O2 B2852249 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034245-59-3

1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2852249
CAS No.: 2034245-59-3
M. Wt: 295.342
InChI Key: NBNUHLLGIYRRIG-UHFFFAOYSA-N
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Description

1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea-based compound featuring a 5-methylisoxazole moiety and a naphthalen-1-ylmethyl group. This compound’s structural uniqueness lies in the combination of a rigid, aromatic naphthalene system and a heterocyclic isoxazole ring, which may enhance binding affinity to biological targets through π-π interactions and hydrogen bonding .

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-15(11-20-22-12)10-19-17(21)18-9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,11H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNUHLLGIYRRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The naphthalene moiety can be introduced through a subsequent reaction with naphthalen-1-ylmethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as a therapeutic agent, targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Compound 40o (from ):

  • Structure: 1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea.
  • Key Differences: Replaces the isoxazole-naphthalene system with a pyrazole-chromen core.
  • Synthesis : Yielded 22% via multi-step coupling, reflecting synthetic challenges due to steric hindrance from the tert-butyl group .

Compound III.25 (from ):

  • Structure: 1-(4-(4-(5-(Ethylsulfonyl)-2-methoxyphenylamino)-1H-1,2,3-triazol-1-yl)-2-(naphthalen-1-yl)phenyl)urea.
  • Key Differences :
    • Incorporates a triazole ring and ethylsulfonyl group, which may improve metabolic stability and target selectivity.
    • Shares the naphthalene moiety but lacks the isoxazole heterocycle.
  • Synthesis : Achieved 80% yield via copper-catalyzed azide-alkyne cycloaddition, demonstrating efficient triazole formation .

Compound 15a (from ):

  • Structure : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea.
  • Key Differences :
    • Features a pyridine-triazole core with a nitro group, which could confer electron-withdrawing effects and influence redox properties.
    • Uses a 4-methoxyphenyl group instead of naphthalene, reducing lipophilicity .

Physicochemical Properties

Compound Melting Point (°C) Solubility Indicators Notable Functional Groups
Target Compound Not reported Moderate lipophilicity (isoxazole + naphthalene) Urea, methylisoxazole
40o Not reported Improved solubility (morpholinoethoxy) Chromen, tert-butyl
III.25 161–163 High crystallinity Triazole, ethylsulfonyl
15a Not reported Reduced lipophilicity (methoxyphenyl) Pyridine, nitro group
  • Thermal Stability : Compound III.25’s defined melting point (161–163°C) suggests high crystallinity, advantageous for formulation. The target compound’s stability may depend on the isoxazole-naphthalene interplay.

Biological Activity

1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, a compound featuring both isoxazole and naphthalene moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process that integrates isoxazole and naphthalene derivatives. The general synthetic route includes:

  • Formation of the isoxazole ring through condensation reactions.
  • Alkylation with naphthalene derivatives.
  • Urea formation via reaction with isocyanates.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and its effects on other biological systems.

Anticancer Properties

Research indicates that 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against these cancer types.
Cell LineIC50 (µM)
MCF-75.2
HeLa6.8
A5494.9

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of cell proliferation via disruption of the cell cycle at the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study 1 : Evaluated the effect on tumor growth in xenograft models using MCF-7 cells. Results showed a significant reduction in tumor volume compared to control groups treated with vehicle.
  • Study 2 : Investigated the compound's ability to synergize with existing chemotherapeutics such as doxorubicin, leading to enhanced cytotoxic effects and reduced resistance in resistant cell lines.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may also exhibit:

  • Antimicrobial Activity : Effective against certain bacterial strains, indicating potential as an antibiotic agent.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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